![molecular formula C28H38N2O3 B12624290 5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate CAS No. 918902-20-2](/img/structure/B12624290.png)
5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate is an organic compound with the molecular formula C28H38N2O3 This compound is characterized by its complex structure, which includes an azo group (N=N) and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate typically involves a multi-step process:
Diazotization: The starting material, 4-octylaniline, undergoes diazotization to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxyphenylpentyl prop-2-enoate under basic conditions to form the azo compound.
Esterification: The final step involves esterification to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: Reduction of the azo group can yield amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted esters or amides.
Aplicaciones Científicas De Investigación
5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate has several applications in scientific research:
Materials Science: Used in the development of advanced materials with specific optical properties.
Biology: Studied for its potential as a bioactive compound with antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which can then interact with biological molecules, leading to various biochemical effects. The ester group can also be hydrolyzed to release active compounds that exert their effects through specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-[(E)-(4-Octylphenyl)diazenyl]phenol: Similar structure but lacks the ester group.
4-[(E)-(4-Octylphenyl)diazenyl]benzoic acid: Contains a carboxylic acid group instead of an ester.
4-[(E)-(4-Octylphenyl)diazenyl]aniline: Contains an amine group instead of an ester.
Uniqueness
5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate is unique due to its combination of an azo group and an ester functional group, which allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in materials science, biology, and medicine.
Propiedades
Número CAS |
918902-20-2 |
|---|---|
Fórmula molecular |
C28H38N2O3 |
Peso molecular |
450.6 g/mol |
Nombre IUPAC |
5-[4-[(4-octylphenyl)diazenyl]phenoxy]pentyl prop-2-enoate |
InChI |
InChI=1S/C28H38N2O3/c1-3-5-6-7-8-10-13-24-14-16-25(17-15-24)29-30-26-18-20-27(21-19-26)32-22-11-9-12-23-33-28(31)4-2/h4,14-21H,2-3,5-13,22-23H2,1H3 |
Clave InChI |
SOILHYXSEVALHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCOC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B12624211.png)
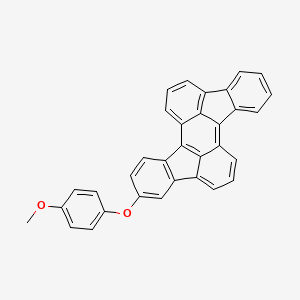
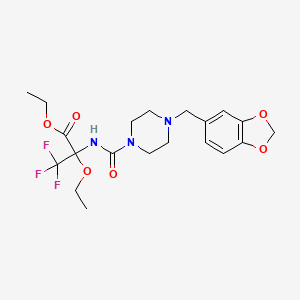
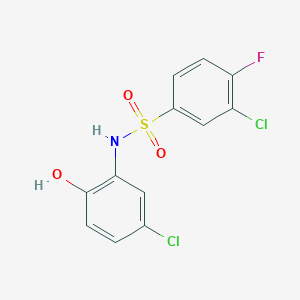
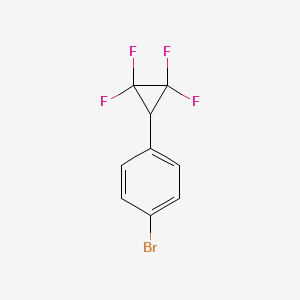
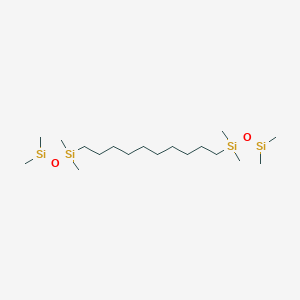
![8-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12624238.png)
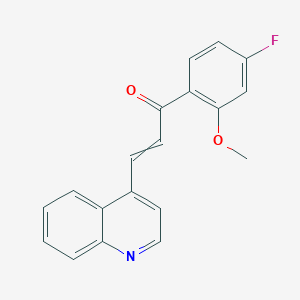
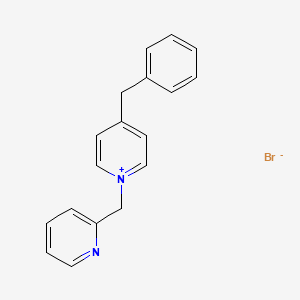
![4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide](/img/structure/B12624252.png)
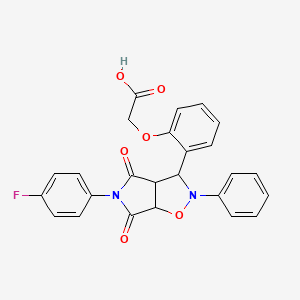
![5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B12624262.png)
![N-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12624264.png)
methanone](/img/structure/B12624271.png)
